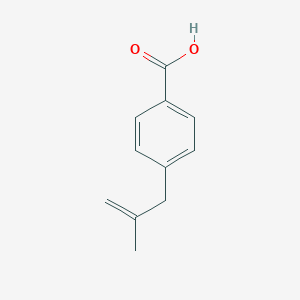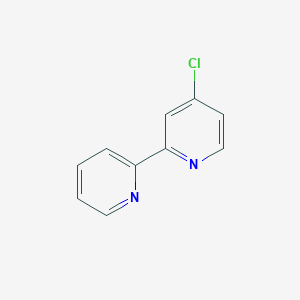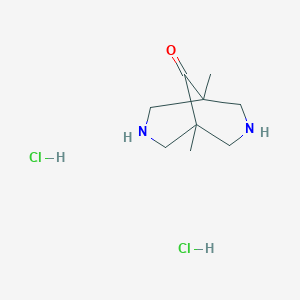
Quinolin-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-6(2H)-one is a heterocyclic organic compound that has a wide range of applications in various fields of science. Its unique chemical structure and properties make it an important compound for scientific research.
Mecanismo De Acción
The mechanism of action of quinolin-6(2H)-one is not fully understood. However, it is believed to act as a DNA intercalator, binding to the DNA double helix and causing structural changes. It has also been shown to inhibit the activity of enzymes such as topoisomerases and kinases.
Efectos Bioquímicos Y Fisiológicos
Quinolin-6(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to have potential neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinolin-6(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has a wide range of applications. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, it also has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research of quinolin-6(2H)-one. One direction is the development of new synthetic methods for the compound, which could lead to the discovery of new derivatives with improved properties. Another direction is the exploration of the compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Finally, the use of quinolin-6(2H)-one as a fluorescent probe for the detection of biomolecules could also be an interesting area of research.
Conclusion:
In conclusion, quinolin-6(2H)-one is an important compound for scientific research with a wide range of applications. Its unique chemical structure and properties make it an interesting compound for the development of new materials, pharmaceuticals, and agrochemicals. Its potential as a therapeutic agent for various diseases and as a fluorescent probe for the detection of biomolecules make it an exciting area of research for the future.
Métodos De Síntesis
Quinolin-6(2H)-one can be synthesized by various methods, including the Skraup reaction, Friedlander synthesis, and Povarov reaction. The Skraup reaction involves the condensation of aniline with glycerol and sulfuric acid in the presence of a catalyst such as copper. The Friedlander synthesis involves the condensation of an aromatic amine with a ketone or aldehyde in the presence of an acid catalyst. The Povarov reaction involves the condensation of an aldehyde or ketone with an amine and an alkene in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
Quinolin-6(2H)-one has been extensively used in scientific research for various applications. It has been used as a building block for the synthesis of various pharmaceuticals, agrochemicals, and materials. It has also been used as a fluorescent probe for the detection of metal ions and biomolecules. Additionally, it has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
Propiedades
Número CAS |
189103-21-7 |
|---|---|
Nombre del producto |
Quinolin-6(2H)-one |
Fórmula molecular |
C9H7NO |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
2H-quinolin-6-one |
InChI |
InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-4,6H,5H2 |
Clave InChI |
LLSHOYIWBZFPKQ-UHFFFAOYSA-N |
SMILES |
C1C=CC2=CC(=O)C=CC2=N1 |
SMILES canónico |
C1C=CC2=CC(=O)C=CC2=N1 |
Sinónimos |
6(2H)-Quinolinone(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



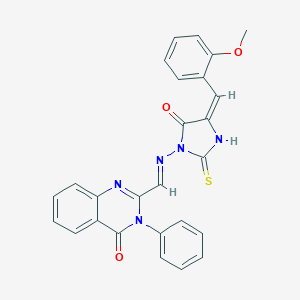
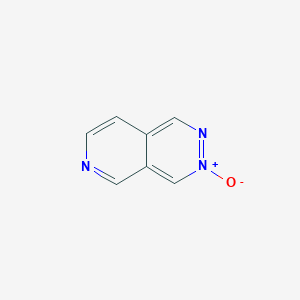
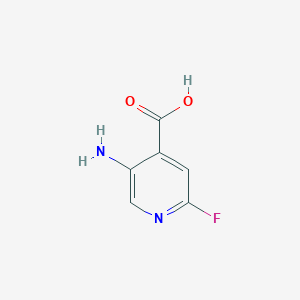
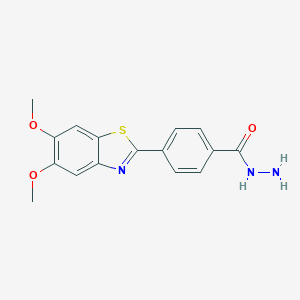
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
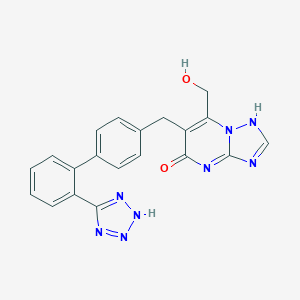
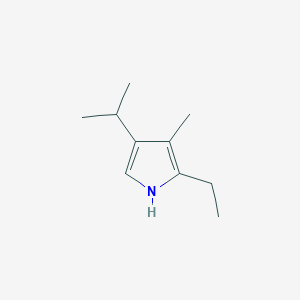
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)
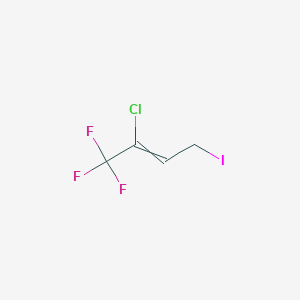
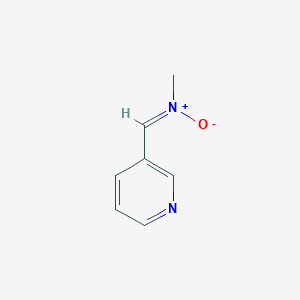
![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)
